Yttrium(III) isopropoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-2-olate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Y/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLIDHFYDYRZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468443 | |

| Record name | YTTRIUM(III) ISOPROPOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172-12-5 | |

| Record name | YTTRIUM(III) ISOPROPOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium tri(2-propanolate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Yttrium(III) Isopropoxide

This guide provides a comprehensive overview of yttrium(III) isopropoxide, Y(O-iPr)₃, a versatile organometallic compound. Designed for researchers, chemists, and materials scientists, this document delves into its core chemical properties, synthesis, handling, and its pivotal role as a precursor in advanced materials science and catalysis. We will explore the causality behind its reactivity and provide practical, field-proven insights into its application.

Fundamental Properties and Molecular Structure

This compound, also known as tris(isopropoxy)yttrium(III), is a white, moisture-sensitive solid. Its utility stems from its ability to serve as a soluble, high-purity source of yttrium for various chemical transformations and material syntheses. The yttrium atom, with a common +3 oxidation state, has a high thermodynamic affinity for oxygen, a property that dictates much of its chemical behavior and its utility as a precursor for yttrium oxide (Y₂O₃)[1][2].

While often represented by the simple monomeric formula Y(OCH(CH₃)₂)₃, the actual structure of metal alkoxides can be more complex, often forming oligomeric clusters in the solid state and in non-polar solvents. A pentanuclear oxo-alkoxide cluster, [Y₅(μ₅-O)(μ₃-OPr-i)₄(μ₂-OPr-i)₄(OPr-i)₅], has been characterized, highlighting the tendency of these compounds to form intricate bridged structures[3]. This structural complexity can influence its solubility, volatility, and reactivity. For practical purposes in solution chemistry, considering the monomeric form is often a useful starting point.

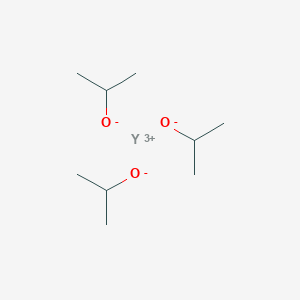

Caption: Simplified monomeric structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of this compound.

| Property | Value | References |

| CAS Number | 2172-12-5 | [4] |

| Molecular Formula | C₉H₂₁O₃Y | [2][4] |

| Molecular Weight | 266.17 g/mol | [2][4] |

| Appearance | White to almost-white solid/powder | [2][4] |

| Melting Point | ~160 °C | [4][5] |

| Boiling Point | 106 °C | [4][5] |

| Decomposition Temp. | ~290 °C | [6][7] |

| Density | ~0.955 g/mL at 25 °C | [4][5] |

| Solubility | Soluble in hexane, toluene, and THF | [4][5][8] |

| Moisture Sensitivity | Reacts rapidly with water and protic solvents | [4][5] |

Synthesis and Handling: A Self-Validating Protocol

The pronounced moisture sensitivity of this compound necessitates careful handling under inert atmosphere conditions (e.g., using a glove box or Schlenk line) with anhydrous solvents to ensure reproducibility and prevent premature hydrolysis.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis. The causality is clear: the reaction of a yttrium halide with an alkali metal isopropoxide in an anhydrous solvent drives the reaction forward via the precipitation of an insoluble alkali halide salt.

Materials:

-

Anhydrous Yttrium(III) Chloride (YCl₃)

-

Sodium Isopropoxide (NaO-iPr)

-

Anhydrous Toluene or THF

-

Anhydrous Hexane

-

Inert gas (Argon or Nitrogen)

-

Schlenk line apparatus or glove box

Procedure:

-

Setup: Assemble and flame-dry all glassware under vacuum on a Schlenk line. Backfill with inert gas.

-

Reaction Mixture: In a Schlenk flask, suspend anhydrous YCl₃ (1 equivalent) in anhydrous toluene.

-

Alkoxide Addition: In a separate flask, dissolve sodium isopropoxide (3 equivalents) in anhydrous toluene.

-

Reaction: Slowly add the sodium isopropoxide solution to the YCl₃ suspension at room temperature with vigorous stirring.

-

Precipitation & Reflux: A white precipitate (NaCl) will form immediately. To ensure the reaction goes to completion, gently reflux the mixture for 12-18 hours under an inert atmosphere.

-

Isolation: Cool the mixture to room temperature. The precipitated NaCl is removed by filtration or centrifugation under inert conditions.

-

Purification: The solvent is removed from the filtrate under vacuum to yield a crude solid. The product can be further purified by sublimation or recrystallization from a minimal amount of hot anhydrous hexane.

-

Validation & Storage: The final white product should be stored in a sealed container under an inert atmosphere. Purity can be confirmed via titration or spectroscopic methods. The strict exclusion of water and air is the self-validating component; successful synthesis yields a soluble product, whereas exposure to moisture results in an insoluble, gelatinous precipitate.

Core Reactivity and Mechanistic Insights

Hydrolysis and Condensation: The Basis for Sol-Gel Synthesis

The most significant chemical property of this compound is its rapid and exothermic reaction with water. This hydrolysis reaction is the cornerstone of its use in sol-gel chemistry[9]. The mechanism involves the nucleophilic attack of water on the electropositive yttrium center, leading to the displacement of an isopropoxide ligand and the formation of a hydroxyl species.

Step 1: Hydrolysis Y(O-iPr)₃ + H₂O → Y(OH)(O-iPr)₂ + iPr-OH

This initial hydrolysis product is unstable and readily undergoes condensation reactions with other molecules (either hydrolyzed or unhydrolyzed), eliminating water or alcohol to form Y-O-Y oxo or hydroxo bridges.

Step 2: Condensation 2 Y(OH)(O-iPr)₂ → (iPr-O)₂Y-O-Y(O-iPr)₂ + H₂O (Oxolation) Y(OH)(O-iPr)₂ + Y(O-iPr)₃ → (iPr-O)₂Y-O-Y(O-iPr)₂ + iPr-OH (Alcoxolation)

The careful control of the hydrolysis-to-alkoxide ratio, solvent, temperature, and pH allows for the precise management of these competing reactions. This control is fundamental to forming stable sols that can be processed into gels, and ultimately, high-purity ceramic materials after drying and calcination[10].

Thermal Decomposition: The Gateway to Thin Films

When heated, this compound undergoes thermal decomposition to form yttrium oxide. This property is exploited in Chemical Vapor Deposition (CVD), Metal-Organic Chemical Vapor Deposition (MOCVD), and Atomic Layer Deposition (ALD) techniques to grow high-quality thin films[6][11][12]. The decomposition pathway typically involves the elimination of propene and water or isopropanol, leading to the formation of Y₂O₃. The choice of precursor is critical in these applications; an ideal precursor has high volatility, thermal stability at the delivery temperature, and clean decomposition at the substrate temperature to minimize carbon contamination in the resulting film[11][13].

Applications in Materials Science and Catalysis

Precursor for Advanced Ceramics via Sol-Gel

This compound is a preferred precursor for synthesizing yttrium-based ceramics due to the high degree of chemical homogeneity achievable at the molecular level. This leads to materials with uniform particle sizes and lower crystallization temperatures compared to traditional solid-state reaction methods[10][14]. Applications include the synthesis of:

-

Yttria (Y₂O₃) Nanoparticles: Used in phosphors, lasers, and as a sintering aid[15][16].

-

Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂): A critical material for solid-state lasers and phosphors[10][17].

-

Yttria-Stabilized Zirconia (YSZ): A robust ceramic used in thermal barrier coatings and solid oxide fuel cells[18].

Caption: Generalized workflow for sol-gel synthesis of yttrium-based ceramics.

Precursor for Thin Film Deposition

As a volatile source of yttrium, Y(O-iPr)₃ is employed in various vapor deposition techniques to create thin films for electronic and protective applications[6].

-

High-k Dielectrics: Y₂O₃ films are investigated as gate dielectrics in MOSFETs due to their high permittivity and thermal stability[19].

-

Protective Coatings: Yttria coatings provide excellent resistance to plasma-induced erosion in semiconductor manufacturing equipment[12].

-

Superconductors: It serves as a precursor for yttrium barium copper oxide (YBCO) high-temperature superconductors[1][20].

Sources

- 1. Yttrium: Properties and Applications [stanfordmaterials.com]

- 2. americanelements.com [americanelements.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound , ≥90.0%(T) , 2172-12-5 - CookeChem [cookechem.com]

- 5. This compound | 2172-12-5 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 2172-12-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound|lookchem [lookchem.com]

- 9. mdpi.com [mdpi.com]

- 10. epublications.vu.lt [epublications.vu.lt]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Atomic layer deposition of dielectric Y2O3 thin films from a homoleptic yttrium formamidinate precursor and water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Sol-Gel Synthesis and Antioxidant Properties of Yttrium Oxide Nanocrystallites Incorporating P-123 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. emdgroup.com [emdgroup.com]

- 20. Yttrium(III) oxide - Wikipedia [en.wikipedia.org]

A Technical Guide to Yttrium(III) Isopropoxide (CAS 2172-12-5): Properties, Handling, and Key Applications in Material Science and Catalysis

Introduction

Yttrium(III) isopropoxide (CAS No. 2172-12-5) is an organometallic compound that has emerged as a cornerstone precursor and catalyst in advanced chemical applications. As a metal alkoxide, its reactivity is dominated by the polar Y-O bond, making it exceptionally useful yet highly sensitive. Its primary utility lies in its role as a molecular precursor for the synthesis of high-purity yttrium-based materials, such as yttrium(III) oxide (Y₂O₃), and as a versatile catalyst in organic synthesis, particularly in polymerization reactions.[1]

This guide provides an in-depth technical overview for researchers, chemists, and materials scientists. It moves beyond simple procedural descriptions to explain the underlying chemical principles that govern its application. By understanding the causality behind its reactivity and handling requirements, professionals can better harness its potential for innovation in fields ranging from electronics and ceramics to polymer chemistry and drug development.

Section 1: Physicochemical Properties and Structural Chemistry

A thorough understanding of the fundamental properties of this compound is critical for its effective and safe use. Its physical state, solubility, and extreme sensitivity to protic solvents dictate its handling, storage, and application protocols.

Core Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2172-12-5 | [2] |

| Molecular Formula | C₉H₂₁O₃Y | |

| Molecular Weight | 266.17 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~160 °C | [3] |

| Boiling Point | 106 °C | [3] |

| Density | ~0.955 g/mL at 25 °C | [3] |

| Solubility | Soluble in toluene, hexane, and THF | [2][3] |

| Sensitivity | Highly sensitive to moisture and air | [2][4] |

Structural Considerations: Beyond the Monomer

While often represented by the simple monomeric formula Y(O-i-Pr)₃, the reality of its structure is more complex. In the solid state and in non-coordinating solvents, this compound tends to form oligomeric clusters. A well-characterized example is the pentanuclear oxo-alkoxide cluster, Y₅(μ₅-O)(μ₃-OPr-iso)₄(μ₂-OPr-iso)₄(OPr-iso)₅.[5]

The causality behind this clustering is the high electropositivity of the yttrium(III) ion and its tendency to seek higher coordination numbers, which is achieved by bridging isopropoxide and oxo ligands. This structural complexity is not merely academic; it directly influences the material's volatility, solubility, and reactivity, which are critical parameters in deposition processes like ALD and CVD.

Caption: Idealized monomeric structure of this compound.

Hydrolytic Sensitivity: The Dominant Reaction Pathway

This compound is extremely reactive towards water and other protic solvents (e.g., alcohols).[2] This hydrolysis is the foundational reaction for sol-gel synthesis but is a critical point of failure if uncontrolled. The reaction proceeds rapidly, cleaving the Y-O bond to form yttrium hydroxide (Y(OH)₃) and isopropanol.[6] The hydroxide intermediate is thermally unstable and readily converts to yttrium oxide upon heating.[6]

This reactivity mandates the use of stringent anhydrous and anaerobic handling techniques to prevent premature decomposition of the precursor, which would lead to non-reproducible results.

Caption: Hydrolysis and thermal decomposition pathway of this compound.

Section 2: Safe Handling and Storage Protocols

The high reactivity of this compound necessitates meticulous handling. Failure to adhere to these protocols is the most common source of experimental failure and inconsistency.

Mandatory Precautions: The Inert Atmosphere Imperative

All manipulations involving solid this compound or its solutions must be performed under an inert atmosphere (e.g., high-purity argon or nitrogen) using either a glovebox or Schlenk line techniques. The rationale is to rigorously exclude atmospheric moisture and oxygen, which would otherwise initiate the uncontrolled hydrolysis and decomposition reactions described previously. This ensures the integrity and reactivity of the precursor are maintained.

Safety Alert: this compound is classified as a flammable solid that causes severe skin burns and eye damage and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.

Step-by-Step Protocol: Preparation of a Standardized Stock Solution

This protocol provides a self-validating method for preparing a solution for use in catalysis or materials synthesis.

-

Preparation: Transfer a bottle of this compound and a sealed bottle of anhydrous solvent (e.g., toluene) into a glovebox antechamber. Ensure all glassware (e.g., volumetric flask, magnetic stir bar, funnel) is rigorously dried in a lab oven overnight and cooled under vacuum before transfer into the glovebox.

-

Weighing: Inside the glovebox, weigh the desired amount of this compound directly into the volumetric flask.

-

Dissolution: Add a portion of the anhydrous solvent to the flask. Seal and stir the mixture until the solid is fully dissolved.

-

Dilution: Carefully add anhydrous solvent up to the calibration mark on the volumetric flask.

-

Validation: A successfully prepared solution should be clear and colorless. Any turbidity or precipitate formation is an immediate indicator of moisture contamination, and the solution should be discarded. This visual check is the first line of quality control.

-

Storage: Seal the flask with a septum and Parafilm or use a Schlenk flask with a gas-tight stopper. Store inside the glovebox.

Section 3: Application Focus 1 - Precursor for Yttrium Oxide (Y₂O₃) Materials

This compound is a premier precursor for fabricating high-purity yttrium oxide (Y₂O₃), a technologically significant ceramic with a high dielectric constant, thermal stability, and valuable optical properties.[8][9]

The Sol-Gel Pathway

The sol-gel process leverages the controlled hydrolysis and condensation of this compound. By carefully controlling the water-to-alkoxide ratio, pH, and temperature, one can manage the reaction kinetics to produce a "sol" (a colloidal suspension of solid particles) that evolves into a "gel" (a continuous solid network). The rationale for using this precursor is its high purity and the ability to achieve molecular-level mixing, which leads to highly homogeneous final materials at relatively low processing temperatures.

Workflow: Synthesis of Y₂O₃ Nanoparticles via Sol-Gel

This protocol outlines a representative synthesis.

-

Precursor Solution: Prepare a 0.1 M solution of this compound in anhydrous isopropanol under an inert atmosphere as described in Section 2.2.

-

Hydrolysis: In a separate flask, prepare a solution of deionized water in isopropanol. Slowly add the water/isopropanol solution dropwise to the vigorously stirring yttrium isopropoxide solution at room temperature. The molar ratio of water to precursor is a critical parameter that must be optimized to control particle size.

-

Gelation: Continue stirring for several hours. The solution will gradually become more viscous and may turn into a translucent gel.

-

Aging: Allow the gel to age for 24-48 hours at room temperature. This step allows for the completion of condensation reactions, strengthening the gel network.

-

Drying: Dry the gel in an oven at ~100-120 °C to remove the solvent and residual water, resulting in a xerogel.

-

Calcination: Transfer the dried xerogel to a furnace. Calcine in air at temperatures typically ranging from 500-800 °C.[10] This step removes organic residues and crystallizes the amorphous yttrium hydroxide/oxycarbonate intermediates into the desired cubic Y₂O₃ phase.[11] The final product is a fine, white powder of Y₂O₃ nanoparticles.

Caption: Sol-Gel workflow for the synthesis of Y₂O₃ nanoparticles.

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)

In vapor deposition techniques, this compound serves as a volatile precursor that can be transported in the gas phase to a substrate surface. Its value in ALD and CVD stems from its ability to decompose cleanly, ideally leaving behind a pure Y₂O₃ film.[1] For ALD, the process involves sequential, self-limiting surface reactions of the precursor and an oxidant (like water or ozone), allowing for the growth of ultra-thin, conformal, and pinhole-free films with atomic-level precision.[12][13] This is crucial for manufacturing high-k gate dielectrics in microelectronics and protective coatings in harsh plasma environments.[12]

Section 4: Application Focus 2 - Catalyst in Organic Synthesis

The Lewis acidic nature of the yttrium center makes this compound an effective catalyst for several organic transformations, most notably ring-opening polymerization.

Mechanism in Ring-Opening Polymerization (ROP)

This compound is a highly active catalyst for the polymerization of cyclic esters like ε-caprolactone and lactide.[2] The polymerization proceeds via a coordination-insertion mechanism.

-

Initiation: An isopropoxide group from the catalyst acts as the initiator, attacking the carbonyl carbon of the cyclic ester monomer.

-

Coordination: The carbonyl oxygen of the monomer coordinates to the Lewis acidic yttrium center, activating the monomer towards nucleophilic attack.

-

Insertion: The ester ring opens, and the monomer inserts into the Y-O bond of the initiator. This elongates the polymer chain, which remains attached to the yttrium center.

-

Propagation: The new alkoxide chain end continues to coordinate and ring-open subsequent monomers, propagating the polymerization.

This mechanism provides excellent control over the polymerization, enabling the synthesis of polyesters with predictable molecular weights and narrow dispersities.

Caption: Simplified catalytic cycle for Ring-Opening Polymerization (ROP).

Protocol: Polymerization of ε-Caprolactone

-

Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.

-

Reagent Preparation: In a glovebox, prepare a stock solution of this compound in anhydrous toluene. Purify ε-caprolactone by drying over CaH₂ followed by vacuum distillation.

-

Polymerization: Charge the Schlenk flask with the required amount of purified ε-caprolactone and anhydrous toluene via syringe. Heat the solution to the desired reaction temperature (e.g., 80 °C).

-

Initiation: Inject the catalyst solution into the flask to initiate the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via ¹H NMR to determine monomer conversion.

-

Termination: Once the desired conversion is reached, cool the reaction and quench by exposing it to air or adding a small amount of acidified methanol.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol. Filter and dry the resulting polycaprolactone (PCL) under vacuum.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Rebezov, M., Shariati, M. A., Chung, I.-M., Thiruvengadam, M., & Zhang, X. (2021). Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications. Applied Sciences, 11(5), 2172. Retrieved from [Link]

-

Wikipedia. (n.d.). Yttrium(III) oxide. Retrieved from [Link]

-

Poncelet, O., Sartain, W. J., Hubert-Pfalzgraf, L. G., Folting, K., & Caulton, K. G. (1989). Chemistry of yttrium triisopropoxide revisited. Characterization and crystal structure of Y5(.mu.5-O)(.mu.3-OPr-iso)4(.mu.2-OPr-iso)4(OPr-iso)5. Inorganic Chemistry, 28(1), 263–267. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Rebezov, M., et al. (2021). Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Yttrium compounds. Retrieved from [Link]

-

Kim, S.-H., et al. (2024). Atomic Layer Deposition of Y2O3 Thin Films Using Y(MeCp)2(iPr-nPrAMD) Precursor and H2O, and Their Erosion Resistance in CF4-Based Plasma. MDPI. Retrieved from [Link]

-

Goli, V. M., & Mahalingam, S. (2018). Hydrolysis and water condensation reactions of titanium isopropoxide. ResearchGate. Retrieved from [Link]

-

Hatanpää, T., et al. (2021). Atomic layer deposition of dielectric Y2O3 thin films from a homoleptic yttrium formamidinate precursor and water. RSC Publishing. Retrieved from [Link]

-

Nikolaev, R.E., et al. (2023). Synthesis of Nanocrystalline Yttrium Oxide and Evolution of Morphology and Microstructure during Thermal Decomposition of Y2(C2O4)3·10H2O. MDPI. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Yttrium(III) oxide. Retrieved from [Link]

-

EMD Group. (n.d.). Atomic Layer Deposition of Yttrium Oxide Using a Liquid Yttrium Precursor, Y-08. Retrieved from [Link]

-

Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2023). Synthesis, Characterization, and Applications of Y2O3 Nanoparticles Synthesized via Thermal Decomposition of the [Y(Cup)2(Gly)∙2H2O] Complex. Oriental Journal of Chemistry. Retrieved from [Link]

-

Atarod, M., et al. (2015). Yttrium Oxide Nanoparticles Prepared by Heat Treatment of Cathodically Grown Yttrium Hydroxide. ResearchGate. Retrieved from [Link]

-

Golisz, S. R., et al. (2022). Simple yttrium salts as highly active and controlled catalysts for the atom-efficient synthesis of high molecular weight polyesters. Chemical Science. Retrieved from [Link]

-

Kim, H., et al. (2023). Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)3] and water. NIH. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound , ≥90.0%(T) , 2172-12-5 - CookeChem [cookechem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 2172-12-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Yttrium compounds - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. emdgroup.com [emdgroup.com]

A Comprehensive Technical Guide to the Synthesis of Yttrium(III) Isopropoxide Precursor

This guide provides an in-depth exploration of the synthesis of yttrium(III) isopropoxide, a critical precursor for advanced materials and catalysis. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of prevalent synthetic methodologies, the underlying chemical principles, and practical guidance for successful preparation and handling.

Introduction: The Significance of this compound

This compound, with the chemical formula Y(OCH(CH₃)₂)₃, is a key organometallic compound that serves as a versatile precursor in various scientific and industrial applications.[1] Its utility stems from its ability to decompose cleanly at elevated temperatures, yielding high-purity yttrium oxide (Y₂O₃). This property makes it invaluable in the fabrication of advanced ceramics, high-performance superconductors, and phosphors for LED technologies.[1][2] Furthermore, this compound is employed as a catalyst in organic synthesis, particularly for stereoselective reactions and ring-opening polymerizations.[3]

The compound is a white to off-white, moisture-sensitive solid.[2] Its handling and synthesis necessitate inert atmosphere techniques, such as the use of a glove box or Schlenk line, to prevent hydrolysis. This guide will detail the most common and effective methods for its synthesis, providing the necessary information to produce high-purity this compound for research and development purposes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its successful synthesis, handling, and application.

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁O₃Y | [2] |

| Molecular Weight | 266.17 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 290 °C (decomposes) | [2] |

| Boiling Point | 200 °C | [4] |

| Solubility | Soluble in hexane, toluene, and THF | [3] |

| Sensitivity | Moisture sensitive; reacts rapidly with water and protic solvents | [3] |

Synthetic Methodologies for this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction. The three primary methods are:

-

Direct Reaction of Yttrium Metal with Isopropanol

-

Reaction of Anhydrous Yttrium Chloride with Sodium Isopropoxide

-

Alcohol Exchange Reaction

This section provides a detailed examination of each of these methods, including step-by-step protocols and an explanation of the underlying chemical principles.

Method 1: Direct Reaction of Yttrium Metal with Isopropanol

This method is one of the most direct routes to this compound and is often favored for producing a high-purity product. The reaction involves the direct oxidation of yttrium metal by isopropanol, a process that is facilitated by a catalyst.

Causality Behind Experimental Choices:

-

Yttrium Metal: The purity of the final product is directly dependent on the purity of the starting yttrium metal.

-

Anhydrous Isopropanol: The reaction is highly sensitive to water, which can lead to the formation of yttrium hydroxide and yttrium oxide impurities. Therefore, the use of dry isopropanol is critical.

-

Catalyst (Mercuric Chloride and Iodine): Yttrium metal has a passivating oxide layer on its surface that prevents direct reaction with isopropanol. The catalysts are essential for disrupting this layer and initiating the reaction. The catalytic mechanism is believed to involve the formation of yttrium iodide (YI₃) in situ, which then reacts with isopropanol to form the isopropoxide and hydrogen iodide (HI). The HI subsequently reacts with more yttrium metal to regenerate yttrium iodide, thus continuing the catalytic cycle.[5]

Experimental Protocol:

-

Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon. The reaction should be carried out using standard Schlenk line or glove box techniques.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add yttrium metal turnings.

-

Reagent Addition: Add a catalytic amount of mercuric chloride and a few crystals of iodine.

-

Solvent Addition: Add an excess of anhydrous isopropanol to the flask.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated within a few hours, as evidenced by the evolution of hydrogen gas. The reaction is generally complete when the evolution of gas ceases.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solution under an inert atmosphere to remove any unreacted yttrium metal and other insoluble impurities.

-

Remove the excess isopropanol under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or sublimation.

-

Self-Validating System:

-

Initiation: The commencement of bubbling (hydrogen evolution) confirms the reaction has started.

-

Completion: The cessation of gas evolution indicates the consumption of the limiting reagent, typically the yttrium metal.

-

Product Appearance: The final product should be a white to off-white solid. Any significant discoloration may indicate impurities.

Diagram of the Direct Synthesis Workflow:

Caption: Workflow for the direct synthesis of this compound.

Method 2: Reaction of Anhydrous Yttrium Chloride with Sodium Isopropoxide

This method relies on a salt metathesis reaction between anhydrous yttrium chloride (YCl₃) and sodium isopropoxide (NaOⁱPr). The reaction is driven by the formation of insoluble sodium chloride (NaCl), which can be removed by filtration.

Causality Behind Experimental Choices:

-

Anhydrous Yttrium Chloride: Similar to the direct method, the presence of water will lead to the formation of undesired byproducts. Anhydrous YCl₃ is crucial for a successful reaction.

-

Sodium Isopropoxide: This alkoxide is a strong base and nucleophile, readily reacting with the yttrium chloride. It can be prepared in situ or used as a commercially available reagent.

-

Solvent: A dry, inert solvent such as toluene or a mixture of toluene and isopropanol is typically used to facilitate the reaction and the precipitation of NaCl.

Experimental Protocol:

-

Preparation of Sodium Isopropoxide (if not commercially available):

-

In a flask under an inert atmosphere, dissolve sodium metal in an excess of anhydrous isopropanol. The reaction is complete when all the sodium has dissolved.

-

-

Reaction Setup: In a separate flask under an inert atmosphere, suspend anhydrous yttrium chloride in a dry, inert solvent like toluene.

-

Reagent Addition: Slowly add the freshly prepared sodium isopropoxide solution (or a solution of commercial sodium isopropoxide) to the yttrium chloride suspension with vigorous stirring.

-

Reaction: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure completion. The formation of a white precipitate (NaCl) will be observed.

-

Work-up and Purification:

-

The precipitated NaCl is removed by filtration or centrifugation under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or sublimation.

-

Self-Validating System:

-

Precipitate Formation: The appearance of a significant amount of white precipitate (NaCl) indicates that the metathesis reaction is proceeding.

-

Clear Filtrate: After filtration, the resulting solution should be clear, indicating the successful removal of the salt byproduct.

Diagram of the Salt Metathesis Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via salt metathesis.

Characterization of this compound

Confirmation of the successful synthesis and purity of this compound requires a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the isopropoxide ligands and the absence of residual solvent or other organic impurities. The diamagnetic nature of the Y³⁺ ion allows for sharp NMR signals.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the characteristic vibrational modes of the yttrium-oxygen and isopropoxide groups. The absence of a broad O-H stretching band confirms the anhydrous nature of the product.

-

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability and decomposition profile of the this compound.[7] It provides information on the temperature at which the compound decomposes to yttrium oxide and can be used to determine the residual mass, which should correspond to the theoretical yield of Y₂O₃.

-

Elemental Analysis: Combustion analysis can determine the carbon and hydrogen content of the synthesized compound, which can be compared to the theoretical values for C₉H₂₁O₃Y to assess its purity.

Safety and Handling

This compound and its precursors require careful handling due to their reactivity and potential hazards.

-

Moisture Sensitivity: As previously emphasized, this compound is highly sensitive to moisture and should be handled exclusively under an inert atmosphere (e.g., in a glove box or using a Schlenk line).[8]

-

Precursor Hazards:

-

Yttrium Metal: In powdered form, yttrium metal is flammable.[9]

-

Anhydrous Yttrium Chloride: This compound is hygroscopic and can release HCl upon contact with water.

-

Sodium Metal: Reacts violently with water.

-

Mercuric Chloride: Highly toxic and requires careful handling and disposal.

-

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.[10]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Incomplete reaction- Presence of moisture- Loss of product during work-up | - Extend reaction time or increase temperature.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Handle the product carefully during filtration and transfer. |

| Product Discoloration | - Impurities in starting materials- Contamination from reaction setup | - Use high-purity starting materials.- Thoroughly clean all glassware and equipment. |

| Incomplete Dissolution of Product | - Formation of insoluble hydrolysis products | - Ensure rigorous exclusion of moisture during synthesis and storage. |

Conclusion

The synthesis of this compound is a critical process for accessing a versatile precursor for advanced materials and catalysis. The choice of synthetic method depends on factors such as the available starting materials and desired purity. The direct reaction of yttrium metal with isopropanol and the salt metathesis reaction involving anhydrous yttrium chloride are both effective routes. Success in synthesizing and handling this compound hinges on the rigorous exclusion of moisture and the use of appropriate inert atmosphere techniques. Careful characterization is essential to confirm the identity and purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this compound for their specific applications.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Yttrium(III) tris(isopropoxide). Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Iraqi Journal of Science. (2018). Preparation and Characterization of Yttrium Oxide Nanoparticles at Different Calcination Temperatures from Yttrium Hydroxide Pre. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA comparison of yttrium precursors. Retrieved from [Link]

- Ansari, A. A. (2008). 1H NMR and spectroscopic studies of biologically active yttrium (III)-flavonoid complexes. Main Group Chemistry, 7(2), 113-122.

-

ResearchGate. (2008). Catalytic mechanism of iodine in preparation of aluminium isopropoxide by the direct reaction. Retrieved from [Link]

-

American Elements. (n.d.). Yttrium(III) Tris(isopropoxide). Retrieved from [Link]

-

SciSpace. (2008). 1H NMR and spectroscopic studies of biologically active yttrium (III)-flavonoid complexes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

911Metallurgist. (2021). How to Prepare High Purity Yttrium. Retrieved from [Link]

-

Dalton Transactions. (2008). Oxidative properties of iodine-adducts of propylthiouracil and methimazole: Direct synthesis of mercury(ii) complexes from the reaction with liquid mercury. Retrieved from [Link]

-

Semantic Scholar. (2008). Figure 8 from 1H NMR and spectroscopic studies of biologically active yttrium (III)-flavonoid complexes. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Yttrium Oxide Nanoneedles with Carbon Dioxide Carbonization. Retrieved from [Link]

-

RSC Publishing. (2014). Synthesis of Y2O3:Bi3+,Eu3+ nanosheets from layered yttrium hydroxide precursor and their photoluminescence properties. Retrieved from [Link]

-

journalssystem.com. (2020). Preparation of yttrium citrate by the reaction of yttrium hydroxide with sodium citrate. Retrieved from [Link]

-

Gelest, Inc. (n.d.). AKY925 YTTRIUM ISOPROPOXIDE 95%. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (1998). Dimeric yttrium(iii) and neodymium(iii) macrocyclic complexes: potential catalysts for hydrolysis of double-stranded DNA. Retrieved from [Link]

- Google Patents. (2013). Method for producing yttrium oxide powders and yttrium oxide powders prepared by the method.

-

ResearchGate. (2015). (PDF) Exploring Synthesis Techniques for Yttrium Based Phosphors. Retrieved from [Link]

-

ResearchGate. (2019). Mechanisms in Iodine Catalysis. Retrieved from [Link]

-

NJ Health. (n.d.). YTTRIUM CAS Number - HAZARD SUMMARY. Retrieved from [Link]

-

AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA/FTIR spectra of sample No. 1. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 2172-12-5 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. advanses.com [advanses.com]

- 8. gelest.com [gelest.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of Yttrium(III) Isopropoxide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of yttrium(III) isopropoxide, a compound of significant interest in materials science and catalysis. While its simple formula, Y(O-iPr)₃, suggests a straightforward structure, this guide delves into the inherent complexities arising from its high reactivity, particularly its propensity for hydrolysis and oligomerization. The focus is placed on the well-characterized pentanuclear oxo-isopropoxide cluster, Y₅O(O-iPr)₁₃, the prevalent species formed under typical conditions. This guide will detail its formation, confirmed crystal structure, and spectroscopic characterization. Furthermore, it will address the elusive nature of the homoleptic, non-oxo Y(O-iPr)₃, discussing its postulated structures and the challenges in its isolation and characterization. Detailed experimental protocols for the synthesis of this compound and its subsequent use in the sol-gel synthesis of yttrium oxide nanoparticles are provided, offering practical insights for researchers in the field.

Introduction to this compound

This compound is a metal alkoxide that has garnered considerable attention as a versatile precursor in various chemical applications. Its utility stems from its ability to decompose cleanly to form yttrium-based materials, making it a valuable component in the synthesis of advanced ceramics, phosphors, and catalysts.[1] Yttrium oxide (Y₂O₃), a common product derived from this compound, exhibits exceptional thermal stability and desirable optical properties, leading to its use in applications ranging from high-temperature ceramics and lasers to biomedical imaging.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that due to its high reactivity, especially towards moisture, some of these properties, such as the melting point, can be influenced by the presence of hydrolysis products.

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁O₃Y | [2] |

| Molecular Weight | 266.17 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | ~290 °C (decomposes) | [1] |

| Solubility | Soluble in toluene, hexane, and THF | [3] |

| CAS Number | 2172-12-5 | [2] |

The Elusive Structure of Homoleptic this compound, Y(O-iPr)₃

Despite its simple empirical formula, the definitive molecular structure of pure, non-oxo this compound remains a subject of investigation. The primary challenge lies in its extreme sensitivity to moisture, which readily leads to hydrolysis and the formation of more stable oxo-alkoxide clusters.

Postulated Monomeric and Oligomeric Forms

In the absence of coordinating solvents, metal alkoxides commonly exist as oligomers. This aggregation is driven by the desire of the electropositive metal center to increase its coordination number. For this compound, monomeric, dimeric, and higher oligomeric structures are theoretically possible. The isopropoxide ligands can act as bridging ligands between two or more yttrium centers.

Caption: Postulated monomeric and dimeric structures of this compound.

The Prevalent Pentanuclear Oxo-Isopropoxide Cluster: Y₅O(O-iPr)₁₃

In practice, attempts to synthesize and isolate simple this compound often yield the more stable pentanuclear oxo-cluster, Y₅O(O-iPr)₁₃. This complex is formed through the partial hydrolysis of the isopropoxide ligands, even with trace amounts of water.

Confirmed Molecular Structure via X-ray Crystallography

The molecular structure of Y₅O(O-iPr)₁₃ has been definitively determined by single-crystal X-ray diffraction. The core of the molecule consists of a central oxygen atom (μ₅-O) surrounded by five yttrium atoms arranged in a square pyramidal geometry. The yttrium atoms are bridged by a combination of μ₃- and μ₂-isopropoxide ligands, with terminal isopropoxide groups completing the coordination sphere of each yttrium atom.

Caption: Simplified representation of the core structure of the Y₅O(O-iPr)₁₃ cluster.

Experimental Protocols

Synthesis of this compound

This protocol describes an improved method for the direct synthesis of this compound from yttrium metal. Caution: This synthesis involves air- and moisture-sensitive materials and should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

Materials:

-

Yttrium metal powder or turnings

-

Anhydrous isopropyl alcohol

-

Mercuric chloride (HgCl₂) (catalyst)

-

Iodine (I₂) (catalyst)

-

Anhydrous toluene

Procedure:

-

Activate the yttrium metal by washing with dilute HCl, followed by water, acetone, and then drying under vacuum.

-

In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add the activated yttrium metal, a catalytic amount of HgCl₂ and I₂, and anhydrous isopropyl alcohol.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 5-10 hours, as indicated by the cessation of hydrogen evolution.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove any unreacted yttrium metal.

-

Remove the isopropyl alcohol under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a mixture of toluene and hexane or by sublimation under high vacuum.

Sources

Introduction: A Versatile Precursor for Advanced Materials

An In-Depth Technical Guide to the Physical Properties and Handling of Yttrium(III) Isopropoxide

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the physical properties, synthesis, characterization, and applications of this compound. Moving beyond basic data, this document delves into the causality behind experimental methodologies and highlights the compound's complex structural nature, offering field-proven insights for its effective use.

This compound, with the empirical formula Y(OCH(CH₃)₂)₃, is a metal alkoxide that serves as a critical molecular precursor in the synthesis of advanced yttrium-based materials.[1] Its utility stems from its solubility in organic solvents and its ability to undergo controlled hydrolysis and thermal decomposition to form yttrium oxide (Y₂O₃). This property makes it an invaluable component in chemical vapor deposition (CVD), sol-gel processes, and as a catalyst in organic synthesis.[1][2] Applications range from the fabrication of high-performance ceramics, phosphors for LED technology, and superconductors to potential uses in biomedical imaging and drug delivery systems.[1] Understanding its physical properties and handling requirements is paramount to achieving reproducible and successful outcomes in these cutting-edge fields.

Core Physicochemical Properties

While often represented by the simple monomeric formula C₉H₂₁O₃Y, the actual structure of this compound is significantly more complex, which influences its physical properties. The data presented below are consolidated from various sources, and discrepancies in thermal properties are discussed in detail in the Thermal Analysis section.

| Property | Value | Source(s) |

| CAS Number | 2172-12-5 | [2] |

| Molecular Formula | C₉H₂₁O₃Y (Empirical) | [2] |

| Molecular Weight | 266.17 g/mol (Based on Empirical Formula) | [2] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Solubility | Soluble in toluene, hexane, and tetrahydrofuran (THF) | [3] |

| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents. | [3] |

| Air Sensitivity | High; requires handling under an inert atmosphere. | [1] |

| Melting Point | Conflicting reports: ~160 °C vs. 290 °C (decomposes) | [2][3] |

| Boiling Point / Sublimation | Conflicting reports: ~106 °C or ~200 °C (likely under vacuum) | [2][3] |

The Molecular Structure: Beyond the Monomer

A fundamental insight often overlooked in supplier data sheets is that this compound does not typically exist as a simple, monomeric species. Due to the high coordination number preference of the yttrium(III) ion and the bridging capability of alkoxide ligands, it forms multinuclear clusters. Research has identified a stable pentanuclear oxo-cluster with the formula Y₅(μ₅-O)(μ₃-OPrⁱ)₄(μ₂-OPrⁱ)₄(OPrⁱ)₅ . This structure consists of a central oxygen atom bonded to five yttrium atoms, which are further bridged by isopropoxide groups.

The formation of this oxo-cluster is a critical consideration. It explains the compound's relatively low volatility compared to true monomeric alkoxides and influences its reactivity in solution, affecting hydrolysis rates and the morphology of the resulting oxide materials. The presence of this cluster highlights the importance of precise synthesis and handling to ensure batch-to-batch consistency.

Synthesis and Purification

The synthesis of high-purity this compound requires strictly anhydrous and anaerobic conditions. The direct reaction of yttrium metal with isopropanol is an effective method.[4]

Experimental Protocol: Direct Synthesis from Yttrium Metal

This protocol is based on the catalyzed reaction of yttrium metal with anhydrous isopropanol.[4] The use of catalysts like HgCl₂ and iodine is crucial to disrupt the passivating oxide layer on the yttrium metal surface and initiate the reaction.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a multi-neck flask equipped with a reflux condenser, an inert gas (Argon or Nitrogen) inlet, and a magnetic stirrer. All glassware must be rigorously dried in an oven ( >120 °C) overnight and assembled hot under a flow of inert gas.

-

Reagent Preparation:

-

Add yttrium metal turnings or powder to the reaction flask.

-

Add catalytic amounts of mercuric chloride (HgCl₂) and iodine (I₂).

-

Introduce anhydrous isopropanol, freshly distilled from a suitable drying agent (e.g., magnesium turnings), via a cannula or dropping funnel.

-

-

Reaction Execution:

-

Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated within an hour, evidenced by hydrogen gas evolution.

-

Maintain reflux for approximately 5 hours, or until all the yttrium metal has been consumed.[4] The reaction mixture will appear as a slurry.

-

-

Product Isolation:

-

Allow the mixture to cool to room temperature under inert gas.

-

Filter the solution while hot through a sintered glass funnel (Schlenk filtration) to remove any unreacted material or impurities.

-

Remove the solvent (isopropanol) from the filtrate under reduced pressure to yield the crude this compound as a solid.

-

Experimental Protocol: Purification by Vacuum Sublimation

Sublimation is the preferred method for obtaining high-purity, solvent-free this compound, as it effectively separates the non-volatile oxo-clusters and other impurities from the desired product.[5][6]

Step-by-Step Methodology:

-

Apparatus Setup: Place the crude product in a sublimation apparatus equipped with a cold finger condenser.

-

Execution:

-

Evacuate the apparatus to high vacuum (<0.1 Torr).

-

Gently heat the apparatus using an oil bath or heating mantle. The temperature should be sufficient to induce sublimation without causing thermal decomposition (typically 180-220 °C).

-

Cool the cold finger using circulating water or a dry ice/acetone slurry.

-

Pure this compound will sublime and deposit as a crystalline solid on the cold finger.

-

-

Product Collection:

-

After the sublimation is complete, allow the apparatus to cool to room temperature before breaking the vacuum.

-

Backfill the apparatus with inert gas.

-

Quickly transfer the purified crystals from the cold finger to a pre-dried storage vessel inside a glovebox.

-

Analytical Characterization

Characterization must be performed using techniques that preclude exposure to air and moisture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the presence of the isopropoxide ligands and to verify the absence of residual solvent or hydrolysis products. As the Y³⁺ ion is diamagnetic, it does not interfere with the NMR signals of the ligands.

Protocol for Sample Preparation:

-

Inside a glovebox, weigh a small amount (5-10 mg) of the purified compound into an NMR tube.

-

Add ~0.6 mL of a dry, deuterated solvent (e.g., benzene-d₆ or toluene-d₈) via a syringe.

-

Cap the NMR tube securely (e.g., with a J. Young's valve) before removing it from the glovebox for analysis.

Expected ¹H NMR Spectrum:

-

Septet (~4.0-4.5 ppm): Corresponds to the single methine proton (-OCH (CH₃)₂) of the isopropoxide group. The multiplicity is due to coupling with the six equivalent methyl protons.

-

Doublet (~1.2-1.4 ppm): Corresponds to the six equivalent methyl protons (-OCH(CH₃ )₂) of the isopropoxide group, split by the single methine proton.

The integration ratio of the septet to the doublet should be exactly 1:6. The presence of a broad peak around 1-5 ppm could indicate hydroxyl groups from partial hydrolysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the identity of the compound by identifying the characteristic vibrational modes of its functional groups.

Protocol for Sample Preparation (Nujol Mull):

-

Inside a glovebox, grind a small amount of the solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle to create a fine paste.

-

Spread the paste thinly between two KBr or NaCl salt plates.

-

Assemble the plates in the spectrometer's sample holder and acquire the spectrum. This method protects the sample from the atmosphere during measurement.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2970 - 2850 | C-H Stretching | Isopropyl alkyl groups |

| 1385 - 1370 | C-H Bending (gem-dimethyl) | Isopropyl -C(CH₃)₂ |

| 1170 - 1120 | C-O Stretching | Secondary alkoxide |

| ~1000 | C-O Stretching | Secondary alkoxide |

| 600 - 400 | Y-O Stretching | Metal-Oxygen bond |

The most diagnostic peaks are the strong C-O stretching bands and the Y-O stretching vibrations in the far-IR region.

Thermogravimetric Analysis (TGA)

TGA is essential for determining the thermal stability and decomposition profile of this compound. This analysis validates its suitability as a precursor for CVD or sol-gel processes by identifying the temperature at which it converts to yttrium oxide. It also helps clarify the conflicting melting/boiling point data; a sharp mass loss concurrent with a thermal event in DSC indicates decomposition rather than simple melting or boiling.

Protocol for Analysis:

-

Inside a glovebox, load a small, precise mass (5-10 mg) of the sample into a ceramic or aluminum TGA pan.

-

Seal the TGA pan if possible (e.g., with a pinned lid for DSC-TGA) to minimize air exposure during transfer.

-

Transfer the pan to the TGA instrument, which should be continuously purged with a high-purity inert gas (e.g., Nitrogen or Argon).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature sufficient for complete decomposition (e.g., 800 °C).

Expected Decomposition Pathway: The thermal decomposition of metal isopropoxides often proceeds via the elimination of propene and water, ultimately yielding the metal oxide.[7] For this compound, the expected overall reaction is: 2 Y(OCH(CH₃)₂)₃ → Y₂O₃ + 6 CH₃CH=CH₂ + 3 H₂O

The TGA curve would show a major weight loss step corresponding to this transformation. The final residual mass should correspond to the theoretical mass percentage of Y₂O₃ from the precursor.

Safety, Handling, and Storage

This compound is a flammable solid and is highly sensitive to moisture and air. Improper handling will lead to decomposition, rendering the material useless and potentially creating a safety hazard.

-

Handling: All manipulations should be carried out under an inert atmosphere, either in a high-quality glovebox or using Schlenk line techniques. Spatulas, glassware, and storage containers must be scrupulously dried before use.

-

Storage: The compound should be stored in a tightly sealed container (e.g., a glass ampoule under vacuum or a Schlenk flask) inside a desiccator or, preferably, within an inert atmosphere glovebox.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and nitrile gloves, should be worn at all times.

-

Fire Safety: In case of fire, use a Class D dry powder extinguisher. DO NOT use water, foam, or carbon dioxide, as they will react violently with the compound.

References

-

Ereztech. (n.d.). Yttrium isopropoxide(III). Retrieved January 23, 2026, from [Link]

-

Grivel, J.-C. (2013). Thermal decomposition of yttrium(III) propionate and butyrate. Journal of Analytical and Applied Pyrolysis, 101, 185-192. Available at: [Link]

-

Koput, A., et al. (2018). Assignment of IR bands in layered yttrium hydroxonitrate and products of its treatment with aqueous hydrogen peroxide of various concentrations. Vibrational Spectroscopy, 98, 104-110. Available at: [Link]

-

KNC Laboratories Co., Ltd. (n.d.). SUBLIMATION PURIFICATION TECHNOLOGY. Retrieved January 23, 2026, from [Link]

-

Chen, Y., Li, N., & Luo, S. (2002). An improvement on synthesis of yttrium isopropoxide. Journal of Wuhan University of Technology-Mater. Sci. Ed., 17(1), 76-78. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Li, S., et al. (2023). Investigating the Stable Structures of Yttrium Oxide Clusters: Yn Clusters as Promising Candidates for O₂ Dissociation. Dalton Transactions. Available at: [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved January 23, 2026, from [Link]

-

Adesis, Inc. (2021). Sublimation: Isolating the Purest Chemical Compounds. Retrieved January 23, 2026, from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved January 23, 2026, from [Link]

-

Hahn, J. H., et al. (2014). Atomic layer deposition of Y2O3 films using heteroleptic liquid (iPrCp)2Y(iPr-amd) precursor. Journal of Materials Chemistry C, 2(33), 6752-6759. Available at: [Link]

-

Rasi, S., et al. (2018). Thermal decomposition of yttrium propionate: Film and powder. Journal of Analytical and Applied Pyrolysis, 134, 533-541. Available at: [Link]

-

Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved January 23, 2026, from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2015). Synthesis, characterization, and reactivity of [((iPr)2P(CH2)3P(iPr)2)(PCy3)PdH][OR]. Retrieved January 23, 2026, from [Link]

-

Apollo. (n.d.). A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide. Retrieved January 23, 2026, from [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Nanoparticles of Lithium Aluminum Iodate LiAl(IO3)4, and DFT Calculations of the Crystal Structure and Physical Properties. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2023). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). Retrieved January 23, 2026, from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). Buy this compound. Retrieved January 23, 2026, from [Link]

-

MDPI. (2021). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. Retrieved January 23, 2026, from [Link]

-

University of Toronto Scarborough. (n.d.). Sublimation Theory. Retrieved January 23, 2026, from [Link]

-

Ereztech. (n.d.). Gadolinium(III) isopropoxide. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 23, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 23, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 23, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Yttrium isopropoxide(III) | 2-Propanol yttrium(III) salt | C39H91O14Y5 - Ereztech [ereztech.com]

- 3. This compound | 2172-12-5 [chemicalbook.com]

- 4. An improvement on synthesis of yttrium isopropoxide [journal.hep.com.cn]

- 5. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]

- 6. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]

- 7. A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide [repository.cam.ac.uk]

An In-Depth Technical Guide to the Thermal Stability of Yttrium(III) Isopropoxide

Abstract

Yttrium(III) isopropoxide, Y(O-i-Pr)₃, is a critical organometallic precursor in advanced materials science, prized for its utility in synthesizing high-purity yttrium-based materials such as yttrium oxide (Y₂O₃).[1][2] The efficacy of Y(O-i-Pr)₃ in applications like Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and sol-gel synthesis is fundamentally dictated by its thermal stability and decomposition pathway.[3][4] This guide provides a comprehensive technical analysis of the thermal behavior of this compound, detailing its decomposition mechanism, the influence of atmospheric conditions, and the practical implications for materials synthesis. We present field-proven methodologies for its synthesis, characterization, and thermal analysis, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of a Precursor's Thermal Profile

This compound is a metal alkoxide that serves as a molecular building block for yttria (Y₂O₃). Yttria is a highly sought-after ceramic material due to its exceptional properties, including a high melting point (~2425 °C), wide energy bandgap (~5.5 eV), high dielectric constant, and excellent thermal stability.[5][6][7] These characteristics make it invaluable for applications ranging from protective coatings in semiconductor manufacturing to high-performance phosphors and dental ceramics.[6][7][8]

The transformation from the molecular precursor, Y(O-i-Pr)₃, to the final ceramic material, Y₂O₃, is a thermally driven process. Understanding the precise temperatures at which this compound transitions, evaporates, and decomposes is paramount. An ideal precursor should be volatile enough to be transported in the gas phase for CVD/ALD applications but stable enough to avoid premature decomposition. The decomposition pathway itself dictates the purity, crystallinity, and morphology of the resulting yttrium oxide film or nanoparticle. This guide elucidates the causal relationships between the thermal properties of this compound and the quality of the final material.

Synthesis, Characterization, and Handling: Establishing a Validated Starting Point

The integrity of any thermal analysis hinges on the purity and identity of the starting material. This compound is notoriously sensitive to air and moisture, which can lead to premature hydrolysis and the formation of non-volatile oxo- or hydroxo-bridged species, profoundly altering its thermal behavior.[9][10]

Synthesis Protocol

A common and reliable method for synthesizing this compound involves the reaction of anhydrous yttrium chloride (YCl₃) with sodium isopropoxide.

Causality: This is an alcoholysis reaction where the isopropoxide anion displaces the chloride anions from the yttrium center. The use of anhydrous reagents and solvents is critical to prevent the formation of yttrium hydroxide, which would contaminate the final product.

Step-by-Step Protocol:

-

Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a flow of dry nitrogen or argon. All manipulations must be performed using Schlenk line or glovebox techniques.[11][12][13]

-

Reagent Preparation: Prepare a solution of sodium isopropoxide by reacting clean sodium metal with anhydrous isopropanol in a flask under an inert atmosphere until all the sodium has dissolved.

-

Reaction: Slowly add a suspension of anhydrous YCl₃ in anhydrous toluene to the sodium isopropoxide solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 12-24 hours to ensure the reaction goes to completion.

-

Isolation: After cooling, the precipitated sodium chloride (NaCl) is removed by filtration or centrifugation under inert atmosphere.

-

Purification: The solvent is removed from the filtrate under vacuum, and the resulting solid this compound is purified by vacuum sublimation to yield a white, crystalline solid.

Essential Characterization

Before thermal analysis, the synthesized Y(O-i-Pr)₃ must be characterized to confirm its identity and purity.

-

FTIR Spectroscopy: To confirm the presence of isopropoxide ligands and the absence of hydroxyl (-OH) groups from hydrolysis.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in an anhydrous deuterated solvent (e.g., C₆D₆) provides a definitive structural fingerprint.

-

Elemental Analysis: To confirm the elemental composition (C, H, Y) matches the theoretical values for C₉H₂₁O₃Y.

Handling and Storage

This compound is air- and moisture-sensitive.[9] It must be stored and handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques with high-purity argon or nitrogen).[13][14] Exposure to the atmosphere will lead to hydrolysis, compromising its volatility and thermal decomposition profile.[10]

Thermal Decomposition Analysis: A Multi-Technique Approach

To build a complete picture of the thermal stability, a combination of analytical techniques is employed. Thermogravimetric Analysis (TGA) tracks mass changes with temperature, Differential Scanning Calorimetry (DSC) measures heat flow, and Evolved Gas Analysis (EGA) identifies the gaseous decomposition products.

Experimental Workflow

The logical flow for analyzing the thermal properties of Y(O-i-Pr)₃ is a self-validating system, beginning with a pure, characterized sample and proceeding to controlled analysis.

Caption: Proposed thermal decomposition pathway in an inert atmosphere.

-

Causality: The initial step is often an elimination reaction, producing an alkene (propene) and a metal hydroxide, or the release of the parent alcohol (isopropanol). These reactive intermediates then undergo further condensation and rearrangement to form the more stable oxycarbonate phase. [15]The final decarboxylation at high temperatures is thermodynamically driven, leading to the highly stable yttrium oxide ceramic. [16]

Practical Implications for Materials Synthesis

The thermal stability profile directly informs the process parameters for synthesizing yttrium-based materials.

-

For CVD/ALD: The precursor must be heated to a temperature where its vapor pressure is sufficient for transport, but below the onset of decomposition (~300 °C). The substrate temperature must then be set within the "ALD window" or decomposition window (e.g., 300-400 °C) to ensure controlled, surface-mediated film growth. [3][4]Using a precursor with high thermal stability allows for a wider processing window. [3]* For Sol-Gel/Nanoparticle Synthesis: The calcination step, where the dried gel or precursor powder is heated to form the final oxide, must be carefully controlled. [17]Heating in air allows for lower processing temperatures and ensures complete removal of organic residues, which is critical for optical applications where carbon impurities can cause discoloration and quenching of luminescence. [10]However, rapid heating can lead to uncontrolled particle growth and loss of nanostructural features.

Standard Operating Procedure: Thermogravimetric Analysis

This protocol provides a self-validating method for analyzing the thermal stability of this compound.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated for both temperature and mass according to the manufacturer's specifications. [18] * Use a clean, tared platinum or alumina crucible.

-

-

Sample Preparation (MUST be performed in a glovebox):

-

Weigh 5-10 mg of pure, characterized this compound directly into the tared TGA crucible.

-

Record the exact mass.

-

Seal the crucible in an airtight container for transfer to the TGA instrument to minimize atmospheric exposure.

-

-

TGA Program Execution:

-

Place the crucible onto the TGA balance. Immediately start the experimental method to purge the furnace with the desired gas.

-

Causality: Minimizing the time the sample is exposed to ambient air before the inert purge begins is critical to prevent pre-reaction with moisture.

-

Method Parameters:

-

Gas: High-purity nitrogen or argon (for inert analysis) or dry air (for oxidative analysis).

-

Flow Rate: 50-100 mL/min.

-

Equilibration: Hold at 30 °C for 15 minutes to allow the furnace atmosphere to stabilize.

-

Temperature Ramp: Heat from 30 °C to 1000 °C at a rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is a standard condition that balances good resolution of thermal events with practical experiment duration.

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Calculate the derivative of the mass loss curve (DTG) to precisely identify the temperatures of maximum decomposition rates.

-

If using simultaneous TGA-DSC, correlate mass loss events with endothermic or exothermic peaks.

-

Determine the final residual mass and compare it to the theoretical mass of Y₂O₃ expected from the initial mass of Y(O-i-Pr)₃. (Theoretical residue = (Molar Mass of Y₂O₃ / (2 * Molar Mass of Y(O-i-Pr)₃)) * 100%).

-

Conclusion

The thermal stability of this compound is a multi-faceted characteristic that is fundamental to its successful application as a precursor for yttrium oxide materials. Its decomposition is a stepwise process that is highly sensitive to the atmospheric conditions. In an inert atmosphere, it proceeds through an intermediate yttrium oxycarbonate phase, requiring high temperatures for complete conversion to Y₂O₃ and risking carbon contamination. In an oxidizing atmosphere, decomposition occurs at lower temperatures and yields a pure oxide product. A thorough understanding of this behavior, gained through rigorous thermal analysis techniques like TGA and DSC, is essential for designing and optimizing deposition and synthesis processes to create high-quality, high-purity yttrium-based materials for advanced technological applications.

References

-

Mechanism of thermal decomposition of yttrium nitrate hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Thermal decomposition of Yttrium(III) isovalerate in argon. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Rasi, S., et al. (2018). Thermal decomposition of yttrium propionate: film and powder. Journal of Analytical and Applied Pyrolysis. Retrieved January 23, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved January 23, 2026, from [Link]

-

Al-Dhahebi, A. M., et al. (2021). Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications. MDPI. Retrieved January 23, 2026, from [Link]

-

TGA comparison of yttrium precursors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Thermogravimetric study of yttrium isopropoxide and dispersant burnout in aluminum nitride ceramic processing. (1995). AKJournals. Retrieved January 23, 2026, from [Link]

-

Yttrium(III) oxide. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Bradley, D. C., et al. (1992). Chemistry of yttrium triisopropoxide revisited. Characterization and crystal structure of Y5(.mu.5-O)(.mu.3-OPr-iso)4(.mu.2-OPr-iso)4(OPr-iso)5. ACS Publications. Retrieved January 23, 2026, from [Link]

-

Yttrium(III) tris(isopropoxide). (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online. Retrieved January 23, 2026, from [Link]

-

Atomic layer deposition of dielectric Y2O3 thin films from a homoleptic yttrium formamidinate precursor and water. (2021). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Grivel, J.-C. (2013). Thermal decomposition of yttrium(III) propionate and butyrate. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. Retrieved January 23, 2026, from [Link]

-